ethyl 4-[5-(3-hydroxy-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl)-2-furyl]benzoate
Overview
Description
Ethyl 4-[5-(3-hydroxy-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl)-2-furyl]benzoate is a complex organic compound featuring a quinazoline core, a furan ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[5-(3-hydroxy-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl)-2-furyl]benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Furan Ring Construction: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Coupling Reactions: The quinazoline and furan moieties are then coupled using a Suzuki or Heck coupling reaction, often employing palladium catalysts.
Esterification: Finally, the benzoate ester is introduced through esterification of the carboxylic acid with ethanol in the presence of a strong acid like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the quinazoline moiety can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nitration with HNO3 and H2SO4, halogenation with Br2 or Cl2 in the presence of a Lewis acid like FeCl3.
Major Products
Oxidation: Conversion of hydroxy groups to ketones.
Reduction: Conversion of carbonyl groups to alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Ethyl 4-[5-(3-hydroxy-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl)-2-furyl]benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure and functional groups.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes like tyrosine kinases by binding to their active sites, preventing substrate access.
Receptor Binding: The compound can bind to certain receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[5-(3-hydroxy-4-oxo-1,2,3,4-tetrahydroquinolinyl)-2-furyl]benzoate: Similar structure but with a quinoline instead of a quinazoline core.
Methyl 4-[5-(3-hydroxy-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl)-2-furyl]benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 4-[5-(3-hydroxy-4-oxo-1,2-dihydroquinazolin-2-yl)furan-2-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-2-27-21(25)14-9-7-13(8-10-14)17-11-12-18(28-17)19-22-16-6-4-3-5-15(16)20(24)23(19)26/h3-12,19,22,26H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRJHSSQKROMAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C3NC4=CC=CC=C4C(=O)N3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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